
N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a benzamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dimethylxanthine (the purine derivative) and 2-bromoethylbenzamide.
Reaction Conditions: The reaction between 1,3-dimethylxanthine and 2-bromoethylbenzamide is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
科学的研究の応用
N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
1,3-dimethylxanthine: A precursor in the synthesis of N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide.
2-bromoethylbenzamide: Another precursor used in the synthesis.
Caffeine: A structurally related compound with similar purine ring system.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
5429-46-9 |
|---|---|
分子式 |
C16H17N5O3 |
分子量 |
327.34 g/mol |
IUPAC名 |
N-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]benzamide |
InChI |
InChI=1S/C16H17N5O3/c1-20-13-12(15(23)21(2)16(20)24)18-11(19-13)8-9-17-14(22)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,17,22)(H,18,19) |
InChIキー |
QONYYTKNTAWWBC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCNC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)
![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
![1-{2-[(3-Phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219244.png)
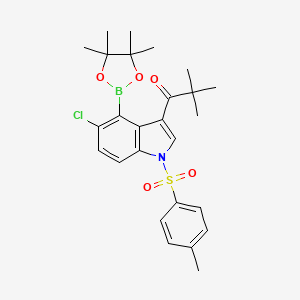
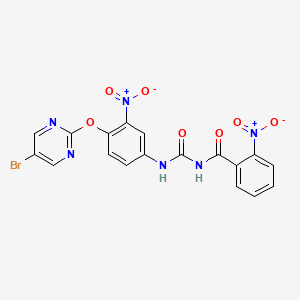
![[(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)
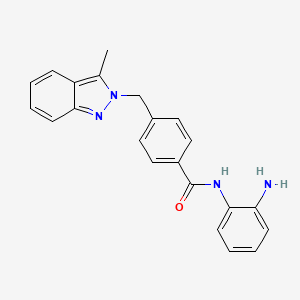
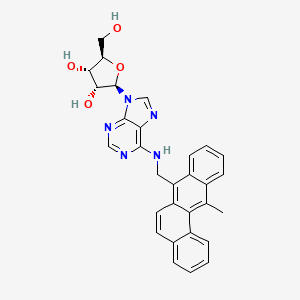
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
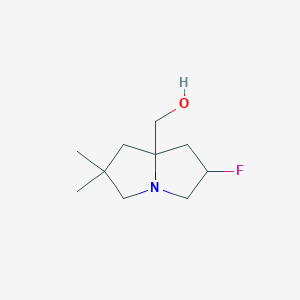

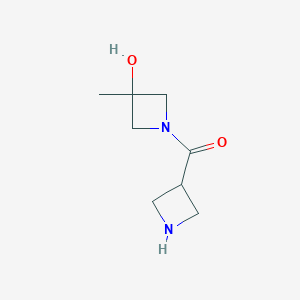
![Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B15219322.png)

